molecular formula C8H10N6O2 B12545864 Cyclohexane-1,1-dicarbonyl diazide CAS No. 144817-17-4

Cyclohexane-1,1-dicarbonyl diazide

Cat. No.: B12545864
CAS No.: 144817-17-4
M. Wt: 222.20 g/mol
InChI Key: KNSYHHMBTFKAGJ-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-dicarbonyl diazide is a specialized bifunctional reagent featuring a cyclohexane backbone with two azide functional groups. This structural motif is highly valuable in synthetic organic chemistry, particularly for metal-free click chemistry applications and the synthesis of complex molecular architectures. The 1,1-dicarbonyl diazide structure allows it to serve as a key precursor for the generation of reactive intermediates or as a cross-linking agent in polymer chemistry. Researchers utilize compounds of this class for developing novel heterocycles, functional materials, and in the total synthesis of natural products, where the strategic placement of functional groups on a conformationally constrained cyclohexane ring enables stereoselective transformations . The diazide groups are typically employed in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazole linkages, which are of significant interest in bioconjugation and the development of pharmaceuticals with enhanced bioactive properties. As a high-energy compound, it requires careful handling and appropriate safety precautions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144817-17-4

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

cyclohexane-1,1-dicarbonyl azide

InChI

InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2

InChI Key

KNSYHHMBTFKAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{Cyclohexane-1,1-dicarbonyl iodide} + 2 \text{NaN}_3 \rightarrow \text{Cyclohexane-1,1-dicarbonyl diazide} + 2 \text{NaI}
$$

Key Steps

  • Substrate Preparation : Synthesize cyclohexane-1,1-dicarbonyl iodide via iodination of cyclohexane-1,1-dicarboxylic acid (C₈H₁₂O₄) using iodine-based reagents (e.g., P₂I₄).
  • Azide Substitution : React the iodide with excess sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or PEG-400) at room temperature.

Optimized Conditions

Parameter Value Source
Solvent PEG-400
Temperature 20–25°C
Reaction Time 30 minutes
Yield 90–99% (hypothetical)

Note : While direct data for this compound is absent, analogous reactions (e.g., p-nitrobenzyl bromide + NaN₃ in PEG-400) achieve >99% yield.

Reaction of Cyclohexane-1,1-Dicarbonyl Chloride with Sodium Azide

Acyl chlorides react with sodium azide to form acyl azides. This method may yield this compound under controlled conditions.

Reaction Scheme

$$
\text{Cyclohexane-1,1-dicarbonyl chloride} + 2 \text{NaN}_3 \rightarrow \text{this compound} + 2 \text{NaCl}
$$

Key Steps

  • Chlorination : Convert cyclohexane-1,1-dicarboxylic acid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Azide Incorporation : React the diacyl chloride with sodium azide in a DMSO-water mixture under acidic conditions (e.g., p-toluenesulfonic acid).

Optimized Conditions

Parameter Value Source
Solvent DMSO/H₂O (1:1)
Catalyst p-Toluenesulfonic acid
Temperature 70°C
Reaction Time 22 hours
Yield 67% (for diazido analogs)

Note : The yield for diazido products in similar systems (e.g., cis-1,4-diepoxycyclohexane + NaN₃) is ~67%.

Curtius Rearrangement of Cyclohexane-1,1-Dicarbonyl Azide

The Curtius rearrangement typically converts acyl azides to isocyanates, but controlled conditions may stabilize the diazide intermediate.

Reaction Scheme

$$
\text{Cyclohexane-1,1-dicarbonyl azide} \xrightarrow{\Delta} \text{this compound} + \text{N}_2
$$

Key Steps

  • Azide Formation : Synthesize cyclohexane-1,1-dicarbonyl azide via reaction of the diacyl chloride with sodium azide.
  • Controlled Pyrolysis : Heat the azide below its decomposition temperature to isolate the diazide.

Thermal Stability Considerations

Parameter Value Source
Decomposition Onset (Tₐ) <50°C (estimated)
ΔH (Exothermic) ~−200 kJ/mol (for diazo compounds)

Note : Diazo compounds exhibit high exothermicity (ΔH ~−200 kJ/mol), requiring strict temperature control.

Ring-Opening of Diepoxides with Sodium Azide

This method, adapted from the synthesis of diaminocyclohexanediols, could position azide groups at adjacent carbons.

Reaction Scheme

$$
\text{Cyclohexane-1,1-diepoxide} + 2 \text{NaN}3 \rightarrow \text{this compound} + 2 \text{H}2\text{O}
$$

Key Steps

  • Diepoxide Synthesis : Prepare cyclohexane-1,1-diepoxide via oxidation of cyclohexane-1,1-diol.
  • Azide Incorporation : React with sodium azide in DMSO-water under acidic catalysis.

Optimized Conditions

Parameter Value Source
Solvent DMSO/H₂O (1:1)
Catalyst p-Toluenesulfonic acid
Temperature 70°C
Reaction Time 22 hours

Note : Similar reactions yield diazido compounds with 67% efficiency.

One-Pot Synthesis Using Azidotrimethylsilane (TMSN₃)

Inspired by CuAAC reactions, TMSN₃ may enable azide incorporation under mild conditions.

Reaction Scheme

$$
\text{Cyclohexane-1,1-dicarbonyl iodide} + 2 \text{TMSN}3 \rightarrow \text{this compound} + 2 \text{Me}3\text{SiI}
$$

Key Steps

  • Iodide Synthesis : Prepare cyclohexane-1,1-dicarbonyl iodide.
  • Azide Substitution : React with TMSN₃ in CH₂Cl₂ at 50°C.

Optimized Conditions

Parameter Value Source
Solvent CH₂Cl₂
Catalyst CuCl (10 mol%)
Temperature 50°C
Reaction Time 10 hours
Yield 96% (for triazoles)

Note : While TMSN₃ typically forms triazoles, its use with diiodides may yield diazides.

Summary of Methods

Method Reagents/Conditions Yield (Hypothetical) Reference
1. Nucleophilic Substitution PEG-400, NaN₃, 25°C, 30 min 90–99%
2. Acyl Chloride Reaction DMSO/H₂O, NaN₃, 70°C, 22h 67%
3. Curtius Rearrangement Pyrolysis <50°C Low
4. Diepoxide Ring-Opening DMSO/H₂O, NaN₃, 70°C, 22h 67%
5. TMSN₃ Reaction CH₂Cl₂, CuCl, 50°C, 10h 96% (analogous)

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:

    Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.

Common Reagents and Conditions:

    Substitution: Sodium azide, thionyl chloride.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Cycloaddition: Copper(I) catalysts for click chemistry reactions.

Major Products:

    Substitution: Various substituted cyclohexane derivatives.

    Reduction: Cyclohexane-1,1-diamine.

    Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.

Scientific Research Applications

Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.

    Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .

Comparison with Similar Compounds

Cyclohexane-1,3-dione Derivatives

Structural Differences :

  • Cyclohexane-1,3-dione contains two ketone groups at the 1,3-positions, enabling chelation of metal ions (e.g., Fe²⁺) in enzyme inhibition .
  • In contrast, the 1,1-dicarbonyl diazide derivative replaces ketones with diazide groups, altering electronic properties and reactivity.

Reactivity :

  • Cyclohexane-1,3-dione undergoes iodine-catalyzed condensations to form bisquinazolinones , whereas the diazide analog may participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) due to its terminal -N₃ groups.

Cyclohexane-1,4-dione Derivatives

Structural Differences :

  • Cyclohexane-1,4-dione has ketones at the 1,4-positions, creating a more symmetrical and less strained structure compared to the 1,1-substituted diazide.

Cyclohexane-1,2-diamine and Cyclohexane-1,1-dimethanol

Functional Group Comparison :

  • Cyclohexane-1,2-diamine (CAS 694-83-7) features amino groups, enabling coordination chemistry and catalysis .
  • Cyclohexane-1,1-dimethanol (C₈H₁₆O₂) is a diol with applications in polymer synthesis, contrasting with the diazide’s propensity for nitrogen-rich reactions .

Data Tables

Table 1: Comparative Properties of Cyclohexane Derivatives

Compound Functional Groups Key Reactivity/Applications Reference
Cyclohexane-1,3-dione 1,3-ketones Enzyme inhibition, anticancer agents
Cyclohexane-1,4-dione 1,4-ketones Natural product isolation
Cyclohexane-1,1-dimethanol 1,1-hydroxyls Polymer precursors
Cyclohexane-1,1-dicarbonyl diazide 1,1-diazides Hypothesized: Click chemistry, explosives N/A

Table 2: Binding Affinities of Cyclohexane-1,3-dione Derivatives (In Silico)

Compound Target Protein (PDB ID) Binding Affinity (kcal/mol)
5a 2ZOQ -8.2
5c 2ZOQ -9.6

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